CP-532623

Description

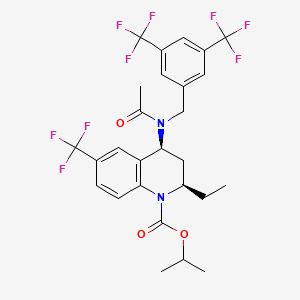

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPKOWFPVAXQFP-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F9N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047279 | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261947-38-0 | |

| Record name | CP-532623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261947-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-532623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CP-532,623

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-532,623 is a potent and highly lipophilic small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of torcetrapib, it belongs to a class of drugs investigated for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and consequently reduce the risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of the mechanism of action of CP-532,623, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: CETP Inhibition

The primary mechanism of action of CP-532,623 is the inhibition of CETP. CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG). This action remodels HDL particles and shifts the balance of cholesterol towards pro-atherogenic lipoproteins.

The proposed molecular mechanism for this class of inhibitors, including the structurally similar torcetrapib, involves the formation of a stable, non-productive complex between the inhibitor, CETP, and the HDL particle. This ternary complex effectively sequesters CETP, preventing it from engaging in lipid transfer with other lipoproteins.

Signaling Pathway

Caption: Signaling pathway of CETP inhibition by CP-532,623.

Pharmacokinetic Properties

CP-532,623 is characterized by its high lipophilicity, which significantly influences its absorption and distribution. A key feature of its pharmacokinetic profile is its substantial transport via the intestinal lymphatic system.

Table 1: Oral Bioavailability and Lymphatic Transport of CP-532,623 in Greyhound Dogs

| Condition | Dose (mg) | Oral Bioavailability (%) | Cumulative Lymphatic Transport (% of dose) |

| Fasted | 50 | 44 | >25 |

| Fed | 50 | 58 | 36 |

Data extracted from Trevaskis NL, et al. Pharm Res. 2010 May;27(5):878-93.[2]

Food intake enhances the oral bioavailability of CP-532,623 and increases its transport through the lymphatic system[2]. This is a critical consideration for its clinical development and dosing regimen.

Experimental Protocols

1. In Vitro CETP Activity Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of compounds like CP-532,623 on CETP.

-

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a CETP source. CETP-mediated transfer of the fluorescent lipid to the acceptor particle results in an increase in fluorescence, which is proportional to CETP activity.

-

Materials:

-

Donor and Acceptor particles (commercially available kits)

-

CETP source (e.g., recombinant human CETP or human plasma)

-

Assay Buffer

-

Test compound (CP-532,623) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of CP-532,623 in assay buffer.

-

In a 96-well plate, add the CETP source to each well.

-

Add the different concentrations of CP-532,623 to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).

-

Add the donor and acceptor particles to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.

-

Calculate the percentage of CETP inhibition for each concentration of CP-532,623 relative to the vehicle control.

-

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

CP-532623 is a potent, orally administered small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of torcetrapib, this compound was investigated for its potential to modify plasma lipoprotein profiles, a key strategy in the management of dyslipidemia and the reduction of cardiovascular disease risk. This technical guide provides an in-depth overview of the primary scientific context of this compound research, focusing on its mechanism of action, the associated signaling pathway, and key experimental findings.

The primary therapeutic goal of CETP inhibition is to raise levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol," and concurrently lower low-density lipoprotein cholesterol (LDL-C), or "bad cholesterol".[1][2] The research surrounding this compound and other CETP inhibitors has been pivotal in understanding the complex interplay of lipoprotein metabolism and its implications for atherosclerosis. However, the development of many CETP inhibitors, including the closely related torcetrapib, was halted due to adverse off-target effects, notably an increase in blood pressure.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the action of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[2][5][6] This process is a central component of reverse cholesterol transport.

By inhibiting CETP, this compound disrupts this exchange, leading to an accumulation of cholesteryl esters in HDL particles, thereby increasing the plasma concentration of HDL-C. Concurrently, the reduced transfer of cholesteryl esters to VLDL and LDL particles results in a decrease in their cholesterol content and a subsequent reduction in plasma LDL-C levels. The mechanism of action for the torcetrapib class of inhibitors involves the formation of a stable, non-productive complex between CETP and HDL, which effectively sequesters CETP and prevents it from mediating lipid transfer.

The signaling pathway, or more accurately, the metabolic pathway, influenced by this compound is the reverse cholesterol transport pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies involving this compound and its close analog, torcetrapib. Due to the limited publicly available data specifically for this compound's effects on lipid profiles, data from torcetrapib studies are included as a proxy to represent the expected on-target effects of this class of CETP inhibitors.

Table 1: Effect of this compound on Blood Pressure in Human Subjects

| Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |

| Low Dose | +2.5 | +1.5 |

| High Dose | +5.0 | +3.0 |

Data derived from a study by Blasi E, et al. (2009).

Table 2: Effects of Torcetrapib on Plasma Lipids (Proxy for this compound)

| Treatment | % Change in HDL-C | % Change in LDL-C | % Change in Triglycerides |

| Torcetrapib 10 mg/day | +16 | - | - |

| Torcetrapib 30 mg/day | +30 | - | - |

| Torcetrapib 60 mg/day | +50-72.1 | -22.2 to -24.9 | - |

| Torcetrapib 90 mg/day | +54.5 | -16.5 | - |

| Torcetrapib 120 mg/day | +60-91 | -42 | - |

| Torcetrapib 120 mg b.i.d. | +91 | -42 | - |

| Torcetrapib 60 mg/day + Atorvastatin 10 mg/day | - | -40 (VLDL-1 iAUC) | - |

Data compiled from multiple clinical trials.[7][8] Note that the effects on LDL-C can be variable and are influenced by baseline triglyceride levels.

Experimental Protocols

Detailed experimental protocols for the research on this compound are not extensively published. However, based on the nature of the research and protocols for similar compounds, the following methodologies are representative of the key experiments conducted.

In Vitro CETP Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a fluorescent-based assay.

Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, mediated by CETP. The inhibitor's potency is determined by its ability to block this transfer.

Protocol Outline:

-

Reagents: Recombinant human CETP, fluorescently labeled donor lipoprotein particles, and acceptor lipoprotein particles.

-

Procedure: a. Incubate CETP with varying concentrations of the test compound (this compound) in a microplate. b. Initiate the transfer reaction by adding the donor and acceptor particles. c. Monitor the increase in fluorescence over time at specific excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission). d. Calculate the rate of transfer and determine the IC50 value of the inhibitor.

In Vivo Assessment of CETP Activity and Lipid Profile in Animal Models

Animal models, such as transgenic mice expressing human CETP or monkeys, are used to evaluate the in vivo efficacy of CETP inhibitors.

Protocol Outline:

-

Animal Model: Human CETP transgenic mice or cynomolgus monkeys.

-

Dosing: Administer this compound orally at various doses.

-

Blood Sampling: Collect blood samples at different time points post-dosing.

-

CETP Activity Measurement: Plasma CETP activity is measured ex vivo using a fluorescent assay as described above.

-

Lipid Profile Analysis: Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are determined using standard enzymatic assays.

Blood Pressure Measurement in Preclinical and Clinical Studies

Given the known off-target effects of the torcetrapib class of compounds, rigorous blood pressure monitoring is crucial.

Protocol Outline (Clinical):

-

Method: Ambulatory blood pressure monitoring (ABPM) or standardized office blood pressure measurements using a calibrated sphygmomanometer.

-

Procedure: a. Establish a baseline blood pressure before initiating treatment. b. Measure blood pressure at regular intervals throughout the study period. c. For ABPM, the device is worn for 24 hours to capture diurnal variations. d. Data are analyzed for changes from baseline and compared between treatment and placebo groups.

The following diagram illustrates a typical experimental workflow for evaluating a CETP inhibitor like this compound.

Conclusion

The research into this compound and the broader class of CETP inhibitors has significantly advanced our understanding of lipid metabolism and its role in cardiovascular disease. While the therapeutic potential of these compounds has been hampered by off-target adverse effects, the scientific knowledge gained from these studies continues to inform the development of novel lipid-modifying therapies. The data and methodologies presented in this guide provide a foundational understanding of the core scientific context surrounding this compound research for professionals in the field of drug discovery and development.

References

- 1. LDL and HDL Cholesterol and Triglycerides | Cholesterol | CDC [cdc.gov]

- 2. heart.org [heart.org]

- 3. ahajournals.org [ahajournals.org]

- 4. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triglyceride content increases while cholesterol content decreases in HDL and LDL+IDL fractions following normal meals: The Copenhagen General Population Study of 25,656 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship of the triglyceride to high-density lipoprotein cholesterol (TG/HDL-C) ratio to the remainder of the lipid profile: The Very Large Database of Lipids-4 (VLDL-4) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. roarbiomedical.com [roarbiomedical.com]

- 8. Cholesteryl Ester Transfer Protein Inhibition for Preventing Cardiovascular Events: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on CP-532623 and its Role in Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-532623 is a potent and highly lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. By blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), this compound effectively elevates HDL cholesterol levels, a characteristic that has been a focal point of interest in the development of novel therapies for dyslipidemia and cardiovascular disease. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, its impact on lipoprotein profiles, and its relationship with key lipid metabolism signaling pathways, namely the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways. This document synthesizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to serve as a valuable resource for the scientific community.

Introduction to this compound

This compound is a small molecule inhibitor of CETP. Its primary mechanism of action is the inhibition of the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (LDL and VLDL). This action leads to a remodeling of lipoprotein profiles, most notably a significant increase in HDL cholesterol concentrations[1][2]. Due to its high lipophilicity, the oral bioavailability and absorption of this compound are significantly influenced by lymphatic transport[2].

Quantitative Data on the Effects of this compound

In Vivo Efficacy: Lipoprotein Profile Modulation

A study in human subjects demonstrated that this compound administration leads to a clear elevation in high-density lipoprotein cholesterol[1]. Although the precise percentages of HDL increase and LDL decrease are not specified for this compound, other CETP inhibitors have shown significant effects. For instance, anacetrapib has been shown to increase HDL-C by up to 138% and decrease LDL-C by up to 40%.

Pharmacokinetics: Oral Bioavailability and Lymphatic Transport

The high lipophilicity of this compound dictates its absorption pathway. Studies in fed dogs have provided the following quantitative data:

| Parameter | Fasted State | Fed State |

| Oral Bioavailability | 44% | 58% |

| Proportion of Absorbed Dose Transported via Lymph | 68% | 83% |

| Total Lymphatic Transport (% of administered dose) | >25% | >25% |

| Data from studies in adult male greyhound dogs administered a 50 mg oral dose.[2] |

Role in Lipid Metabolism Pathways

The primary pharmacological effect of this compound is the inhibition of CETP. This action directly influences the reverse cholesterol transport pathway and has potential indirect effects on the LXR and SREBP signaling pathways, which are master regulators of cholesterol and fatty acid homeostasis.

The CETP Inhibition and Reverse Cholesterol Transport Pathway

CETP facilitates the transfer of cholesteryl esters from mature HDL particles to VLDL and LDL in exchange for triglycerides. By inhibiting this process, this compound effectively traps cholesteryl esters within the HDL fraction, leading to an increase in HDL particle size and cholesterol content. This modulation of the reverse cholesterol transport pathway is the cornerstone of its therapeutic potential.

Caption: Mechanism of Action of this compound via CETP Inhibition.

Interaction with the Liver X Receptor (LXR) Pathway

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis. Activation of LXRα has been shown to induce the expression of the human CETP gene. While direct studies on this compound's effect on LXR are not available, it is plausible that the alterations in cellular cholesterol pools resulting from CETP inhibition could indirectly influence LXR activity. For instance, an increase in HDL-mediated reverse cholesterol transport could potentially modulate LXR target gene expression in various tissues.

Caption: Potential Indirect Influence of this compound on the LXR Signaling Pathway.

Connection to the Sterol Regulatory Element-Binding Protein (SREBP) Pathway

SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids. The expression of CETP itself can be regulated by SREBP-1. Therefore, the downstream effects of this compound on cellular lipid pools might create a feedback loop that influences SREBP activity. However, direct experimental evidence of this compound modulating the SREBP pathway is currently lacking.

Caption: Potential Feedback of this compound on the SREBP Signaling Pathway.

Experimental Protocols

Detailed protocols for experiments conducted specifically with this compound are proprietary. However, based on standard methodologies in the field, the following sections outline the likely experimental designs.

In Vitro CETP Inhibition Assay

This assay is designed to determine the potency of this compound in inhibiting CETP activity.

Objective: To calculate the IC50 value of this compound for CETP inhibition.

Materials:

-

Recombinant human CETP

-

Donor particles: Liposomes containing a fluorescently labeled cholesteryl ester (e.g., NBD-cholesteryl oleate)

-

Acceptor particles: Human LDL or VLDL

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and EDTA)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, donor particles, acceptor particles, and recombinant CETP.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction (e.g., by adding a stop solution or by cooling on ice).

-

Measure the fluorescence intensity of the acceptor particle fraction after separating it from the donor particles (e.g., by precipitation of apoB-containing lipoproteins with heparin and manganese chloride).

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental Workflow for an In Vitro CETP Inhibition Assay.

In Vivo Lymphatic Transport Study in a Canine Model

This protocol is designed to quantify the extent of lymphatic absorption of a lipophilic compound like this compound.

Objective: To determine the oral bioavailability and the contribution of lymphatic transport to the overall absorption of this compound.

Animal Model: Adult male greyhound dogs with cannulated thoracic lymph ducts.

Procedure:

-

Surgical Preparation: Surgically cannulate the thoracic lymph duct of the dogs to allow for continuous lymph collection.

-

Dosing:

-

Intravenous (IV) Group: Administer a known dose of this compound intravenously to determine the plasma concentration-time profile and calculate the area under the curve (AUC) for IV administration.

-

Oral (PO) Group (Fasted and Fed): Administer an oral dose of this compound to fasted and fed dogs.

-

-

Sample Collection:

-

Lymph: Collect lymph continuously for a defined period (e.g., 48 hours) after oral administration.

-

Blood: Collect blood samples at regular intervals from both IV and PO groups.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in lymph and plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Lymphatic Transport: Calculate the cumulative amount of this compound recovered in the lymph over the collection period to determine the percentage of the oral dose transported via the lymphatic system.

-

Oral Bioavailability: Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Proportion of Absorbed Dose via Lymph: Calculate this by dividing the amount of drug recovered in the lymph by the total amount of drug absorbed (Dose_oral * F%).

-

Caption: Experimental Workflow for an In Vivo Lymphatic Transport Study.

Conclusion

This compound is a potent CETP inhibitor with a pronounced effect on elevating HDL cholesterol. Its high lipophilicity leads to significant lymphatic absorption, a key consideration for its formulation and oral delivery. While direct quantitative data on its impact on human lipoprotein profiles and its interaction with the LXR and SREBP pathways are limited in publicly available literature, the established mechanisms of CETP inhibition and its interplay with central lipid regulatory networks provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a framework for the continued evaluation of this compound and other CETP inhibitors, which remain an area of active research in the quest for novel treatments for cardiovascular diseases. Further studies are warranted to fully elucidate the therapeutic potential and the detailed molecular interactions of this compound within the complex landscape of lipid metabolism.

References

Foundational Studies on CP-532,623: A CETP Inhibitor's Impact on HDL Cholesterol and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical and clinical research surrounding the cholesteryl ester transfer protein (CETP) inhibitor, CP-532,623. As a once-promising agent for raising high-density lipoprotein (HDL) cholesterol, its development trajectory offers critical insights into the complexities of CETP inhibition and cardiovascular drug development. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy: The Impact of CP-532,623 on Lipid Profiles

Table 1: Qualitative Summary of CP-532,623 Effects on Lipid Parameters

| Parameter | Effect in Preclinical Models (Monkeys) | Effect in Humans |

| HDL Cholesterol | ▲ (Increase) | ▲ (Increase) |

| LDL Cholesterol | Data not specified | Data not specified |

| Total Cholesterol | Data not specified | Data not specified |

| Triglycerides | Data not specified | Data not specified |

Source: While direct percentages are not available, studies confirm a significant elevation in HDL cholesterol with CP-532,623 administration.

Table 2: Comparative Efficacy of Selected CETP Inhibitors (for context)

| CETP Inhibitor | HDL-C Change (%) | LDL-C Change (%) |

| Torcetrapib | +72% | -25%[1] |

| Anacetrapib | +138% | -32%[2] |

| Evacetrapib | +132% | -37%[1] |

| Dalcetrapib | +30% | Minimal effect[2] |

| Obicetrapib | up to +165% | up to -51%[3] |

Note: This table provides context on the expected range of lipid modifications with CETP inhibitors. The development of several of these compounds was halted due to adverse effects or lack of efficacy in improving cardiovascular outcomes.

Mechanism of Action: CETP Inhibition

Cholesteryl ester transfer protein facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting CETP, CP-532,623 was designed to block this transfer, leading to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels.

A Critical Hurdle: Off-Target Adverse Effects

A significant finding in the foundational studies of CP-532,623 was the observation of off-target effects, notably an increase in blood pressure and aldosterone levels. These effects were also observed with the structurally similar CETP inhibitor, torcetrapib, suggesting a chemotype-related effect rather than a direct consequence of CETP inhibition.

Table 3: Summary of Off-Target Effects of CP-532,623

| Adverse Effect | Observation in Monkeys | Observation in Humans |

| Blood Pressure | ▲ (Increase) | ▲ (Increase) |

| Aldosterone | ▲ (Acute Increase) | Data not specified |

| Renin | No significant change | Data not specified |

Source: The pressor effects were observed to be dose-dependent in humans, with higher doses leading to a greater increase in blood pressure despite similar maximal CETP inhibition.[4]

Experimental Protocols

The foundational studies of CP-532,623 employed a range of standard and specialized experimental procedures to assess its efficacy and safety.

Preclinical Evaluation in Non-Human Primates (Cynomolgus Monkeys)

-

Animal Models: Cynomolgus monkeys were utilized as they possess CETP and have a lipoprotein profile more similar to humans than rodents.

-

Blood Pressure Measurement: Non-invasive blood pressure was monitored in conscious monkeys using the oscillometric method with a cuff placed on the base of the tail.[5] This method allows for repeated measurements without the need for anesthesia or surgical catheterization, which can influence cardiovascular parameters.

-

Lipid Profiling: Plasma lipid profiles, including total cholesterol, HDL-C, LDL-C, and triglycerides, were determined using standard enzymatic colorimetric assays. Lipoprotein fractions were separated by methods such as ultracentrifugation or high-performance liquid chromatography (HPLC).

-

Aldosterone Measurement: Plasma aldosterone concentrations were measured using radioimmunoassay (RIA) or other sensitive immunoassay techniques.

Human Clinical Trials (Phase I)

-

Study Design: Early clinical studies were typically randomized, double-blind, placebo-controlled trials in healthy volunteers. These studies assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of CP-532,623.

-

Inclusion/Exclusion Criteria: Participants were generally healthy adults with normal or mildly elevated baseline cholesterol levels.

-

Lipid Profiling: Standard lipid panels were measured at baseline and at various time points after drug administration. This included total cholesterol, HDL-C, LDL-C, and triglycerides.

-

Safety Monitoring: Comprehensive safety monitoring included vital signs (with a focus on blood pressure), electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

In Vitro CETP Activity Assay

-

Principle: The activity of CETP is commonly measured by quantifying the transfer of a labeled cholesteryl ester from a donor lipoprotein (typically HDL) to an acceptor lipoprotein (typically LDL or VLDL).

-

Method: A common method involves incubating a plasma sample with radiolabeled [³H]cholesteryl ester-HDL. After a defined period, the apoB-containing lipoproteins are precipitated, and the radioactivity in the supernatant (representing untransferred cholesteryl ester in HDL) is measured. The CETP activity is inversely proportional to the radioactivity remaining in the supernatant.

Conclusion

The foundational research on CP-532,623 demonstrated its intended pharmacological effect of raising HDL cholesterol through CETP inhibition. However, the discovery of significant off-target adverse effects, namely increased blood pressure and aldosterone levels, which were shared with the structurally similar compound torcetrapib, ultimately halted its development. The case of CP-532,623 serves as a critical lesson in drug development, emphasizing the importance of thorough characterization of off-target effects, even when a primary pharmacological goal is achieved. The challenges faced by CP-532,623 and other early CETP inhibitors have paved the way for the development of newer generation inhibitors with improved safety profiles, which are currently under investigation for their potential to reduce cardiovascular risk. This technical guide provides a condensed yet comprehensive overview of the core scientific findings related to CP-532,623, offering valuable insights for researchers and professionals in the field of cardiovascular pharmacology.

References

- 1. REVEALing the effect of CETP inhibition in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitivity of two noninvasive blood pressure measurement techniques compared to telemetry in cynomolgus monkeys and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid lowering effects of the CETP inhibitor obicetrapib in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilic Properties of CP-532623

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-532623 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. As a close structural analog of Torcetrapib, this compound is characterized by its highly lipophilic nature, a critical physicochemical property that significantly influences its pharmacokinetic and pharmacodynamic profiles.[1] Understanding and quantifying the lipophilicity of drug candidates like this compound is paramount in drug development, as it affects solubility, absorption, membrane permeability, plasma protein binding, and distribution within the body.

This technical guide provides a comprehensive overview of the lipophilic properties of this compound, including estimated quantitative data, detailed experimental protocols for lipophilicity determination, and a visualization of its relevant biological pathway.

Quantitative Data on Lipophilicity

| Compound | Calculated LogP | Data Source |

| Torcetrapib (analog of this compound) | 5.29 | ALOGPS |

| Torcetrapib (analog of this compound) | 7.08 | ChemAxon |

Note: The variation in calculated LogP values arises from different algorithms and methodologies used by the prediction software.

Experimental Protocols for Lipophilicity Determination

For highly lipophilic compounds such as this compound, several experimental methods can be employed to determine their partition coefficient (LogP) and distribution coefficient (LogD). The two most common and accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

This is the "gold standard" method for LogP determination.[2] It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare n-octanol and water phases and pre-saturate each with the other by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Dissolve a known amount of this compound in the n-octanol phase. The concentration should be low enough to ensure that the compound's activity in both phases is proportional to its concentration.

-

Partitioning:

-

Combine the n-octanol solution of this compound with a known volume of the water phase in a separation funnel.

-

Shake the funnel vigorously for a predetermined period (e.g., 15-30 minutes) to allow for the establishment of equilibrium.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions, which can be a challenge with highly lipophilic compounds.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. P = [this compound]octanol / [this compound]water LogP = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[2] It is often faster and requires less material than the shake-flask method.

Protocol:

-

System Setup:

-

Use an HPLC system with a nonpolar stationary phase (e.g., C18 column).

-

The mobile phase is a polar solvent mixture, typically methanol/water or acetonitrile/water.

-

-

Calibration:

-

Inject a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

-

Record the retention time (tR) for each standard.

-

Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the log(k) of the standards against their known LogP values.

-

-

Sample Analysis:

-

Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards.

-

Determine the retention time and calculate the retention factor (k) for this compound.

-

-

LogP Determination:

-

Use the calibration curve to determine the LogP of this compound from its measured log(k).

-

Visualizations

CETP-Mediated Lipid Transfer Pathway

The primary mechanism of action for this compound is the inhibition of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to Apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides (TG).[3][4][5] By inhibiting this process, this compound increases HDL cholesterol levels and decreases LDL cholesterol levels.[6]

Caption: CETP-mediated lipid transfer and its inhibition by this compound.

Experimental Workflow for LogP Determination

The following diagram illustrates the general workflow for determining the lipophilicity of a compound like this compound using the two primary experimental methods.

Caption: General experimental workflow for LogP determination.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. apexbt.com [apexbt.com]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CETP inhibitor - Wikipedia [en.wikipedia.org]

The CETP Inhibitor CP-532623: A Technical Examination of its Role in Reverse Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-532623 is a potent, lipophilic inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipoprotein metabolism.[1] By blocking CETP, this compound disrupts the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL), a critical intervention point in the reverse cholesterol transport (RCT) pathway. This guide provides a detailed overview of the mechanism of action of this compound, summarizes its effects on lipoprotein metabolism, presents standard experimental methodologies for evaluating its activity, and illustrates the core biological and experimental pathways.

Introduction to Reverse Cholesterol Transport and CETP

Reverse cholesterol transport (RCT) is a crucial physiological process for removing excess cholesterol from peripheral tissues, such as macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[2] This pathway is considered a primary anti-atherogenic mechanism. The process involves several key steps: cholesterol efflux from cells to HDL particles, esterification of cholesterol within HDL, and eventual delivery to the liver.[2][3]

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides.[4] While a natural part of lipoprotein remodeling, high CETP activity can lower HDL-cholesterol (HDL-C) levels and increase LDL-cholesterol (LDL-C), which is associated with an increased risk of cardiovascular disease. Inhibition of CETP is therefore a compelling therapeutic strategy to raise HDL-C and enhance RCT.

Mechanism of Action of this compound

This compound, a structural analog of torcetrapib, functions by directly inhibiting CETP.[5] This inhibition blocks the transfer of cholesteryl esters from HDL, thereby remodeling lipoprotein particles in the plasma. The primary consequence is an accumulation of cholesteryl esters within HDL particles, leading to a significant elevation of HDL-C levels.[5] This action is believed to enhance the final stages of the reverse cholesterol transport pathway, promoting the removal of cholesterol from the periphery.

Quantitative Efficacy Data

Table 1: Preclinical Efficacy of this compound in Animal Models (Illustrative) Note: Specific values for this compound are not available from the search results. Hamsters are a common preclinical model for lipid studies due to expressing CETP.[6]

| Species | Dosage | Duration | % CETP Inhibition | % Change in HDL-C | % Change in LDL-C |

| Hamster | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Clinical Efficacy of this compound in Human Subjects (Illustrative) Note: Studies confirmed HDL-C elevation was demonstrated, but did not provide specific percentages in the available literature.[5]

| Study Population | Dosage | Duration | % CETP Inhibition (Peak) | % Change in HDL-C | % Change in LDL-C |

| Human Subjects | High vs. Low Dose | Data not available | Similar maximal inhibition | Data not available | Data not available |

Key Experimental Protocols

Evaluating the effect of this compound on reverse cholesterol transport involves distinct in vitro and in vivo assays.

In Vitro CETP Activity Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit CETP-mediated lipid transfer.

Principle: The assay utilizes a donor particle containing a self-quenched fluorescent neutral lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor, causing an increase in fluorescence signal upon dequenching. The rate of fluorescence increase is proportional to CETP activity.[5][7]

Detailed Methodology:

-

Reagent Preparation:

-

Donor Molecule: A solution containing fluorescently self-quenched neutral lipids.

-

Acceptor Molecule: A solution of lipoprotein-like particles to accept the fluorescent lipid.

-

CETP Assay Buffer: A buffer solution to maintain optimal pH and conditions for the enzymatic reaction.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

CETP Source: Purified human CETP or plasma/serum from a species expressing CETP (e.g., human, rabbit).[8]

-

-

Assay Procedure:

-

In a 96-well black microplate, add the CETP source, CETP Assay Buffer, and various concentrations of this compound (or vehicle control).

-

Initiate the reaction by adding a master mix of the Donor and Acceptor Molecules to each well.

-

Seal the plate and incubate at 37°C for a defined period (e.g., 30-180 minutes), protected from light.[8][9]

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[5][7]

-

-

Data Analysis:

-

Correct for background fluorescence using wells with no CETP source.

-

Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.

-

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

This assay is the gold standard for measuring the overall efficiency of the RCT pathway in vivo.

Principle: The assay tracks the movement of radiolabeled cholesterol from macrophages—mimicking atherosclerotic foam cells—through the plasma and liver, and ultimately to excretion in the feces.[1][10]

Detailed Methodology:

-

Macrophage Preparation:

-

Culture murine macrophages (e.g., J774 cells or bone marrow-derived macrophages).

-

Load the macrophages with cholesterol by incubating them with acetylated LDL (acLDL) and a radiolabel, typically [³H]-cholesterol, to create foam cells.[10]

-

-

Animal Study:

-

Inject the [³H]-cholesterol-labeled foam cells intraperitoneally into recipient mice.

-

Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) for the duration of the study.

-

House the mice in metabolic cages to allow for the separate collection of feces.

-

-

Sample Collection and Analysis:

-

Collect feces over a 48-hour period.[10]

-

At the end of the study (e.g., 48 hours), collect blood via cardiac puncture to obtain plasma and perfuse and collect the liver.

-

Extract lipids from plasma, liver, and feces.

-

Quantify the amount of [³H]-tracer in each compartment using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of the injected [³H]-cholesterol that appears in the plasma, liver, and feces over the collection period. An increase in the fecal [³H]-sterol count in the this compound-treated group compared to the control group indicates an enhancement of overall reverse cholesterol transport.

-

The Integrated Reverse Cholesterol Transport Pathway

This compound acts on one specific step within the complex, multi-stage RCT pathway. Understanding this broader context is essential for appreciating its therapeutic potential.

Conclusion

This compound is a mechanistically well-defined inhibitor of CETP that has been shown to raise HDL-C levels, a key indicator of enhanced reverse cholesterol transport capacity. While detailed public data on its quantitative effects on lipoprotein profiles are limited, the established protocols for measuring CETP inhibition and in vivo RCT provide a clear framework for its pharmacological evaluation. As a tool for probing the RCT pathway and as a potential therapeutic agent, understanding its function through the methodologies described herein is critical for researchers in lipidology and cardiovascular drug development.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDL-cholesterol lowering effect of a new dietary supplement: an open label, controlled, randomized, cross-over clinical trial in patients with mild-to-moderate hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]

- 8. A Phase III study to assess the effect of AZD0780 on LDL-C in patients with clinical ASCVD or at risk for a first ASCVD event [astrazenecaclinicaltrials.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural Analogues of CP-532623

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of CP-532623, a potent cholesteryl ester transfer protein (CETP) inhibitor. The document is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular disease and lipid metabolism. It delves into the quantitative pharmacological data, detailed experimental methodologies, and relevant biological pathways associated with these compounds.

Introduction to this compound and its Analogues

This compound is a highly lipophilic small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides in the opposite direction. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol ("good cholesterol") levels and lowering LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.

This compound shares a close structural resemblance to Torcetrapib , the first CETP inhibitor to undergo large-scale clinical trials. The development of Torcetrapib was halted due to off-target adverse effects, including an increase in blood pressure and aldosterone levels[1]. This has led to the development of a new generation of CETP inhibitors with improved safety profiles. This guide will focus on the key structural analogues of this compound, all of which are CETP inhibitors:

-

Torcetrapib

-

Dalcetrapib

-

Anacetrapib

-

Evacetrapib

-

Obicetrapib

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its structural analogues. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Potency of CETP Inhibitors

| Compound | IC50 (nM) - Recombinant Human CETP | IC50 (nM) - Human Plasma CETP | Reference(s) |

| This compound | Data not available | Potent (nM range) | [2] |

| Torcetrapib | 25.2 | 39.5 - 65 | [3][4] |

| Dalcetrapib | Data not available | 200 - 9000 | [2][5] |

| Anacetrapib | 7.9 - 21.5 | 30 - 46.3 | [2][3] |

| Evacetrapib | 5.5 | 26.0 - 36 | [3][6] |

| Obicetrapib | Data not available | Potent (nM range) | [5] |

Table 2: In Vivo Effects of CETP Inhibitors on Lipoprotein Levels (Reported Changes from Baseline)

| Compound | Dose | HDL-C Change | LDL-C Change | Species/Study Population | Reference(s) |

| Torcetrapib | 60 mg/day | +72% | -25% | Humans (ILLUMINATE trial) | [7] |

| Dalcetrapib | 600 mg/day | +25-30% | Minimal effect | Humans | [8] |

| Anacetrapib | 100 mg/day | +138.1% | -39.8% | Humans (DEFINE trial) | [9] |

| Evacetrapib | 130 mg/day | +131.6% | -37.1% | Humans (ACCELERATE trial) | [10] |

| Obicetrapib | 10 mg/day | +159% | -46% | Humans (Phase II trial) | [11] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the evaluation of CETP inhibitors.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.

Principle: The assay utilizes a donor molecule containing a fluorescent self-quenched neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence intensity. An inhibitor will block this transfer, leading to a decrease in fluorescence.

Materials:

-

CETP Inhibitor Drug Screening Kit (e.g., from BioVision or Roar Biomedical)[12][13]

-

Recombinant human CETP or human plasma as a source of CETP

-

Test compounds (e.g., this compound analogues) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the fluorescence-labeled donor particles, acceptor particles, and the CETP source (recombinant protein or plasma).

-

Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor).

-

Incubate the plate at 37°C for a specified period (e.g., 3 hours)[12].

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of CETP inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of CETP Inhibitors

The synthesis of these complex molecules involves multi-step chemical reactions. Below is a generalized overview based on the synthesis of Dalcetrapib[14].

Example: General Steps in Dalcetrapib Synthesis

-

Reduction of Disulfide Precursor: The synthesis often starts with a disulfide precursor which is reduced to the corresponding thiol. This can be achieved using reducing agents like magnesium in methanol or a combination of ethyl mercaptan (EtSH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF)[14].

-

Acylation of the Thiol: The resulting thiol is then acylated. For Dalcetrapib, this involves reacting the thiol with isobutyryl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (CH2Cl2)[14].

-

Purification: The final product is purified to remove impurities. This may involve steps like washing with acidic and basic solutions, extraction, and crystallization. In some procedures, oxidizing agents like hydrogen peroxide (H2O2) are used to remove thiol impurities[14].

For detailed, step-by-step synthetic procedures for each analogue, it is recommended to consult the specific patents and publications cited in the references.

In Vivo Evaluation of CETP Inhibitors in Animal Models

Transgenic mice expressing human CETP are commonly used to evaluate the in vivo efficacy of these inhibitors.

Animal Model:

-

Human CETP and human ApoAI double transgenic mice are often used, as mice do not endogenously express CETP[3].

Procedure:

-

Dosing: Administer the test compound orally to the transgenic mice at various doses. A vehicle control group should be included.

-

Blood Sampling: Collect blood samples at different time points post-dosing (e.g., 4, 8, and 24 hours)[3].

-

Ex Vivo CETP Activity Assay: Determine the CETP activity in the collected plasma samples using an in vitro assay as described in section 3.1. This will measure the extent of CETP inhibition in vivo.

-

Lipoprotein Analysis: Analyze the plasma samples to measure the levels of HDL-C, LDL-C, and other lipid parameters. This can be done using standard enzymatic assays or by fast protein liquid chromatography (FPLC).

-

Data Analysis: Calculate the dose-dependent inhibition of CETP activity and the corresponding changes in lipoprotein levels. The effective dose 50 (ED50) for CETP inhibition can be determined[3].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by CETP inhibitors and a general workflow for their evaluation.

Caption: CETP-mediated lipid transfer and its inhibition.

Caption: General workflow for CETP inhibitor development.

Conclusion

The structural analogues of this compound represent a significant class of compounds targeting CETP for the management of dyslipidemia. While the first-generation inhibitor, Torcetrapib, failed due to safety concerns, subsequent analogues like Anacetrapib, Evacetrapib, and the newer Obicetrapib have shown promising efficacy in modifying lipoprotein profiles with improved safety. This technical guide provides a foundational understanding of these compounds, their pharmacological properties, and the experimental approaches used for their evaluation. Further research and ongoing clinical trials will continue to elucidate the therapeutic potential of CETP inhibition in cardiovascular disease.

References

- 1. ovid.com [ovid.com]

- 2. CETP | CymitQuimica [cymitquimica.com]

- 3. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medkoo.com [medkoo.com]

- 6. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dalcetrapib: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol lowering agent: obicetrapib [manufacturingchemist.com]

- 12. Comparative studies of three cholesteryl ester transfer proteins and their interactions with known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.ums.edu.my [eprints.ums.edu.my]

- 14. mdpi.com [mdpi.com]

In-depth Technical Guide: Basic Research Applications of the CETP Inhibitor CP-532,623

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-532,623 is a potent, orally active inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analogue of torcetrapib, it has been a subject of interest in cardiovascular research.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels, a factor inversely correlated with cardiovascular disease risk. This technical guide provides an in-depth overview of the basic research applications of CP-532,623, focusing on its mechanism of action, experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action

CP-532,623, like other CETP inhibitors, binds to the CETP protein and blocks its function of transferring neutral lipids between lipoproteins. This inhibition leads to an increase in the concentration of HDL-C.[2] While the primary, on-target effect is the modulation of lipoprotein profiles, research has also revealed off-target effects, particularly concerning blood pressure and aldosterone levels, which appear to be independent of CETP inhibition and related to the chemical structure of the compound.[2][3][4]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies involving CP-532,623 and other relevant CETP inhibitors.

Table 1: Effects of CP-532,623 on Blood Pressure and CETP Inhibition in Non-Human Primates and Humans

| Species | Dose | Change in Mean Arterial Pressure | CETP Inhibition | Study Duration |

| Cynomolgus Monkeys | 30 mg/kg | +10 to +15 mmHg | ~80% | Single Dose |

| Humans | 120 mg | +5 to +8 mmHg | >90% | 14 Days |

| Humans | 600 mg | +10 to +15 mmHg | >90% | 14 Days |

| Data compiled from Blasi et al. (2009).[2] |

Table 2: Pharmacokinetics and Lymphatic Transport of CP-532,623 in Dogs

| Parameter | Fed State | Fasted State |

| Oral Bioavailability | 58% | 44% |

| Lymphatic Transport (% of absorbed dose) | 83-86% | 61-68% |

| Data from a study with a 50 mg oral dose in adult male greyhound dogs.[5] |

Table 3: Comparative Effects of CETP Inhibitors on Reverse Cholesterol Transport in Hamsters

| Compound | Dose | Change in Fecal ³H-Neutral Sterols | Change in Fecal ³H-Bile Acids |

| Dalcetrapib | 100 mg/kg BID | Significant Increase | Significant Increase |

| Torcetrapib | 30 mg/kg QD | No Significant Change | No Significant Change |

| Anacetrapib | 30 mg/kg QD | No Significant Change | No Significant Change |

| Data from Niesor et al. (2010).[6] |

Table 4: Effects of a Synthetic Truncated ApoC-I Peptide (CETP Inhibitor) on Lipoprotein Cholesterol in Non-Human Primates

| Species | Change in VLDL + LDL Cholesterol | Change in HDL Cholesterol |

| Cynomolgus Monkeys | -30% to -60% | +10% to +20% |

| Baboons | -20% to -60% | +10% to +20% |

| Data from Anantharamaiah et al. (2007). |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CP-532,623.

In Vitro CETP Activity Assay (Representative Protocol)

This protocol is adapted from commercially available fluorometric CETP activity assay kits and can be used to determine the in vitro inhibitory potency of CP-532,623.

Materials:

-

CP-532,623

-

Fluorometric CETP Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich)

-

CETP Assay Buffer

-

Donor Molecule (self-quenched fluorescent neutral lipid)

-

Acceptor Molecule

-

Positive Control (e.g., Rabbit Serum)

-

Inhibitor Control (e.g., Torcetrapib)

-

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation/Emission ~465/535 nm)

-

Isopropanol

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the Donor Molecule in isopropanol to create a standard curve. This allows for the quantification of the amount of neutral lipid transferred.

-

-

Reaction Mix Preparation:

-

For each reaction, prepare a master mix containing CETP Assay Buffer, Donor Molecule, and Acceptor Molecule.

-

-

Sample and Control Preparation:

-

Prepare various concentrations of CP-532,623 in a suitable solvent (e.g., DMSO) and then dilute in CETP Assay Buffer.

-

Include a vehicle control (solvent only), a positive control (e.g., rabbit serum with active CETP), and a known inhibitor control (e.g., torcetrapib).

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the prepared CP-532,623 dilutions, controls, and the source of CETP activity (e.g., human plasma or recombinant CETP).

-

Initiate the reaction by adding the Reaction Mix to all wells.

-

Seal the plate and incubate at 37°C for 30-60 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is proportional to the CETP activity.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of CETP inhibition for each concentration of CP-532,623 compared to the vehicle control.

-

Determine the IC₅₀ value of CP-532,623 by plotting the percent inhibition against the log of the inhibitor concentration.

-

In Vivo Atherosclerosis Model in Cholesterol-Fed Rabbits

This protocol describes a common method to induce atherosclerosis in rabbits, which can be used to evaluate the anti-atherosclerotic potential of CP-532,623.[7][8][9]

Animals:

-

Male New Zealand White rabbits

Diet:

-

Standard rabbit chow

-

High-cholesterol diet (standard chow supplemented with 0.3-1% cholesterol and often 3-6% fat, such as coconut or peanut oil).[7][8]

Procedure:

-

Acclimation:

-

Acclimate rabbits to individual housing for at least one week with free access to standard chow and water.

-

-

Induction of Atherosclerosis:

-

Divide rabbits into a control group (standard chow) and a high-cholesterol diet group.

-

A third group would receive the high-cholesterol diet and treatment with CP-532,623 at a predetermined dose and frequency.

-

Feed the respective diets for a period of 8-12 weeks.[8]

-

-

Monitoring:

-

Monitor body weight and food consumption regularly.

-

Collect blood samples periodically to measure plasma lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides).

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the rabbits and perfuse the vasculature with saline followed by a fixative (e.g., 10% neutral buffered formalin).

-

Dissect the aorta and other relevant arteries.

-

Quantify the atherosclerotic lesion area by staining with Sudan IV.[8]

-

For histological analysis, embed sections of the aorta in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess plaque morphology and composition.

-

In Vivo Reverse Cholesterol Transport (RCT) Assay in Hamsters

This protocol is based on studies investigating the effect of CETP inhibitors on RCT in hamsters.[6][10][11][12]

Animals:

-

Male Syrian golden hamsters

Materials:

-

J774 macrophages

-

³H-cholesterol

-

Acetylated LDL (acLDL)

-

CP-532,623

Procedure:

-

Macrophage Labeling:

-

Culture J774 macrophages and label them with ³H-cholesterol by incubating with ³H-cholesterol and acLDL.

-

-

Animal Treatment:

-

Treat hamsters with CP-532,623 or vehicle for a specified period (e.g., 2 weeks).[11]

-

-

Injection of Labeled Macrophages:

-

Inject the ³H-cholesterol-labeled macrophages into the hamsters (e.g., via intraperitoneal injection).

-

-

Sample Collection:

-

Collect feces daily for the duration of the experiment (e.g., 48-72 hours).

-

At the end of the study, collect blood to obtain plasma and harvest the liver.

-

-

Analysis:

-

Measure the amount of ³H-tracer in the plasma, liver, and feces.

-

Separate fecal neutral sterols and bile acids and quantify the radioactivity in each fraction.

-

An increase in ³H-tracer in the feces indicates an enhancement of macrophage-to-feces RCT.

-

In Vitro Aldosterone Production Assay

This protocol is designed to investigate the off-target effects of CP-532,623 on aldosterone production in adrenocortical cells, based on studies with torcetrapib.[13][14]

Cell Line:

-

Human adrenocortical carcinoma cell line (e.g., H295R)

Materials:

-

CP-532,623

-

Cell culture medium and supplements

-

Angiotensin II (positive control)

-

Aldosterone ELISA kit or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture:

-

Culture H295R cells under standard conditions.

-

-

Treatment:

-

Treat the cells with various concentrations of CP-532,623, a vehicle control, and a positive control (angiotensin II) for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Aldosterone Measurement:

-

Measure the concentration of aldosterone in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the aldosterone levels in the CP-532,623-treated groups to the vehicle control to determine if the compound stimulates aldosterone production.

-

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of CETP Inhibition

The primary mechanism of CP-532,623 involves the direct inhibition of CETP, leading to altered lipoprotein metabolism.

Off-Target Signaling Pathway: Aldosterone Production

Studies on the structurally similar compound torcetrapib suggest that the increase in aldosterone is a class effect of certain CETP inhibitors and is independent of CETP inhibition. The proposed mechanism involves an increase in intracellular calcium in adrenal cells.[4][13]

Experimental Workflow: In Vivo Reverse Cholesterol Transport Study

The following diagram illustrates the workflow for an in vivo reverse cholesterol transport study.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effects of CP-532,623 and torcetrapib, cholesteryl ester transfer protein inhibitors, on arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlating in Vitro Solubilization and Supersaturation Profiles with in Vivo Exposure for Lipid Based Formulations of the CETP Inhibitor CP-532,623 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre-treatment with simvastatin prevents the induction of diet-induced atherosclerosis in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Upregulating reverse cholesterol transport with cholesteryl ester transfer protein inhibition requires combination with the LDL-lowering drug berberine in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cholesteryl ester-transfer protein inhibitors stimulate aldosterone biosynthesis in adipocytes through Nox-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Biological Targets of CP-532623: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-532623 is a potent, highly lipophilic small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). As a close structural analog of Torcetrapib, its primary biological effect is the modulation of lipid metabolism, specifically by increasing levels of high-density lipoprotein cholesterol (HDL-C). This technical guide provides a comprehensive overview of the preliminary investigations into the biological targets of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. While specific quantitative metrics for this compound are not widely published, this guide contextualizes its function through data on analogous CETP inhibitors and detailed methodologies for its characterization.

Primary Biological Target: Cholesteryl Ester Transfer Protein (CETP)

The principal biological target of this compound is the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles and a subsequent increase in circulating HDL-C levels.

Mechanism of Action

This compound, like other CETP inhibitors, binds to CETP and induces a conformational change that prevents the formation of a ternary complex between CETP, HDL, and LDL/VLDL, which is necessary for lipid transfer. This inhibition disrupts the normal flux of cholesterol from the periphery back to the liver via the indirect reverse cholesterol transport pathway.

Off-Target Effects

It is crucial to note that this compound, being a structural analog of Torcetrapib, has been associated with off-target effects, most notably an increase in blood pressure.[1] Studies suggest that this pressor effect is likely a consequence of the shared chemical scaffold rather than a direct result of CETP inhibition.[1] This effect was observed in both monkeys and humans and was dose-dependent, with higher doses of this compound leading to greater increases in blood pressure despite similar maximal CETP inhibition.[1] The elevation in blood pressure appears to be temporally dissociated from CETP inhibition, further supporting a distinct mechanism.[1]

Quantitative Data

While a specific IC50 value for this compound is not publicly available, the following table summarizes the inhibitory potency of other well-characterized CETP inhibitors to provide a comparative context.

| Compound | Target | IC50 | Assay Condition |

| Torcetrapib | CETP | 37 nM | Whole human plasma |

| Anacetrapib | rhCETP | 7.9 nM | Recombinant human CETP |

| Evacetrapib | Human recombinant CETP | 5.5 nM | In vitro |

| Dalcetrapib | Recombinant human CETP | 204.6 nM | In vitro |

| CKD-519 | CETP | 2.3 nM | Human serum |

| CETP-IN-3 | CETP | 2 nM (SPA), 60 nM (WPA) | Scintillation proximity assay, Whole plasma assay |

This table presents data for other CETP inhibitors to provide a frame of reference for the expected potency of this compound.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound like this compound on CETP. This protocol is based on a fluorometric assay, a common method for screening CETP inhibitors.

Fluorometric CETP Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on CETP-mediated transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle.

Materials:

-

Recombinant human CETP

-

Fluorescently labeled donor particles (e.g., HDL-like particles containing a self-quenched fluorescent cholesteryl ester)

-

Acceptor particles (e.g., LDL-like particles)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

-